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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for studying the protein-

protein interactions of the Speckled 100 kDa (Sp100) protein, a key component of the

Promyelocytic Leukemia (PML) nuclear bodies. Understanding these interactions is crucial for

elucidating the role of Sp100 in various cellular processes, including transcriptional regulation,

chromatin organization, and antiviral defense.

Introduction to Sp100 and its Interactions
Sp100 is a nuclear protein that localizes to PML nuclear bodies and is involved in diverse

cellular functions. Its interactions with other proteins are critical for its localization and activity.

Key interaction partners include:

Heterochromatin Protein 1 (HP1): Sp100 interacts with members of the HP1 family (HP1α,

HP1β, and HP1γ), linking PML nuclear bodies to chromatin. This interaction is thought to

play a role in transcriptional regulation.[1][2]

Promyelocytic Leukemia Protein (PML): As a major constituent of PML nuclear bodies,

Sp100 interacts with PML, contributing to the formation and integrity of these subnuclear

structures.

Small Ubiquitin-like Modifier (SUMO): Sp100 is covalently modified by SUMO proteins

(SUMO-1, SUMO-2, and SUMO-3).[3] This SUMOylation is crucial for mediating its
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interactions with other proteins, including stabilizing the interaction with HP1.[3]

Methods for Studying Sp100 Protein-Protein
Interactions
A variety of techniques can be employed to investigate Sp100 protein-protein interactions,

ranging from initial screening methods to more detailed validation and in-cell visualization

approaches.

Yeast Two-Hybrid (Y2H) Screening
Application: The Y2H system is a powerful genetic method for identifying novel protein-protein

interactions. It can be used to screen a cDNA library for proteins that interact with Sp100 or to

confirm a suspected interaction between Sp100 and a specific protein.

Principle: The assay is based on the reconstitution of a functional transcription factor. A "bait"

protein (e.g., Sp100) is fused to a DNA-binding domain (DBD), and "prey" proteins (from a

cDNA library or a specific clone) are fused to an activation domain (AD). If the bait and prey

proteins interact, the DBD and AD are brought into proximity, activating the transcription of

reporter genes in yeast.[1]

Protocol: Yeast Two-Hybrid Screening for Sp100 Interactors

Materials:

Yeast strains (e.g., L40, Y190)[1]

Bait vector (e.g., pBTM116 for LexA-DBD fusion)[1]

Prey vector (e.g., pACT2 for GAL4-AD fusion)[1]

Human cDNA library (e.g., liver-derived)[1]

Yeast transformation reagents

Selective media (e.g., SD/-Trp/-Leu, SD/-Trp/-Leu/-His)

β-galactosidase assay reagents
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Procedure:

Bait Plasmid Construction: Clone the full-length or a specific domain of human Sp100 into

the bait vector (e.g., pBTM116) to create a fusion with the LexA DNA-binding domain.[1]

Yeast Transformation: Transform the bait plasmid into the appropriate yeast strain (e.g.,

L40).[1]

Library Screening: Transform the cDNA library in the prey vector (e.g., pACT2) into the yeast

strain containing the Sp100 bait plasmid.

Selection of Interactors: Plate the transformed yeast on selective medium lacking tryptophan,

leucine, and histidine (SD/-Trp/-Leu/-His) to select for colonies where an interaction is

occurring, leading to the activation of the HIS3 reporter gene.

Validation of Interactions (β-galactosidase Assay): Perform a filter lift β-galactosidase assay

on the positive colonies to confirm the activation of the lacZ reporter gene.

Plasmid Rescue and Sequencing: Isolate the prey plasmids from the positive yeast colonies

and sequence the cDNA insert to identify the interacting protein.

Confirmation: To confirm the interaction, co-transform the isolated prey plasmid with the

Sp100 bait plasmid into a fresh yeast strain and re-test for reporter gene activation. As a

negative control, co-transform the prey plasmid with a non-interacting bait protein.

Diagram: Yeast Two-Hybrid Workflow
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Caption: Workflow for Yeast Two-Hybrid screening to identify Sp100 interacting proteins.

Co-Immunoprecipitation (Co-IP)
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Application: Co-IP is a widely used technique to study protein-protein interactions in their native

cellular context. It is ideal for confirming interactions identified by other methods, such as Y2H,

and for studying endogenous protein complexes.

Principle: An antibody specific to a "bait" protein (e.g., Sp100) is used to capture it from a cell

lysate. If the bait protein is part of a stable complex, its interacting partners ("prey" proteins) will

also be captured. The entire complex is then isolated using protein A/G beads, and the

presence of the prey protein is detected by Western blotting.

Protocol: Co-Immunoprecipitation of Sp100 and its Interactors

Materials:

Cell line expressing Sp100 (e.g., HuH7, U2OS)[4]

Lysis buffer (e.g., RIPA buffer or a gentle lysis buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl,

1 mM EDTA, 1% NP-40, with protease and phosphatase inhibitors)[5]

Primary antibody against Sp100 (for immunoprecipitation)

Primary antibody against the potential interacting protein (for Western blotting)

Protein A/G magnetic beads or agarose beads

Wash buffer (e.g., lysis buffer with lower detergent concentration)

Elution buffer (e.g., SDS-PAGE sample buffer)

Western blotting reagents

Procedure:

Cell Lysis:

Culture cells to 80-90% confluency.

Wash cells with ice-cold PBS and lyse them on ice with lysis buffer.
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Scrape the cells and transfer the lysate to a microcentrifuge tube.

Centrifuge at high speed (e.g., 14,000 x g) at 4°C to pellet cell debris.

Transfer the supernatant (cleared lysate) to a new tube.

Pre-clearing (Optional but Recommended):

Add protein A/G beads to the cleared lysate and incubate for 1 hour at 4°C with gentle

rotation to reduce non-specific binding.

Pellet the beads and transfer the supernatant to a new tube.

Immunoprecipitation:

Add the anti-Sp100 antibody to the pre-cleared lysate.

Incubate for 2-4 hours or overnight at 4°C with gentle rotation.

Add pre-washed protein A/G beads and incubate for another 1-2 hours at 4°C.

Washing:

Pellet the beads and discard the supernatant.

Wash the beads 3-5 times with ice-cold wash buffer.

Elution:

Resuspend the beads in SDS-PAGE sample buffer and boil for 5-10 minutes to elute the

protein complexes.

Western Blot Analysis:

Separate the eluted proteins by SDS-PAGE.

Transfer the proteins to a PVDF or nitrocellulose membrane.

Probe the membrane with a primary antibody against the suspected interacting protein.
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Incubate with an appropriate HRP-conjugated secondary antibody and detect the signal

using a chemiluminescence substrate.

Diagram: Co-Immunoprecipitation Workflow
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Caption: Workflow for Co-Immunoprecipitation to validate Sp100 protein interactions.

Glutathione S-Transferase (GST) Pull-Down Assay
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Application: The GST pull-down assay is an in vitro method used to confirm direct physical

interactions between two proteins. It is particularly useful for mapping the specific domains of

Sp100 that are required for an interaction.

Principle: A "bait" protein (e.g., Sp100) is expressed as a fusion with Glutathione S-Transferase

(GST). This GST-fusion protein is then immobilized on glutathione-coated beads. A "prey"

protein, which can be purified or present in a cell lysate, is incubated with the immobilized bait.

If the prey protein interacts directly with the bait, it will be "pulled down" with the beads. The

presence of the prey protein is then detected by Western blotting.[6][7]

Protocol: GST Pull-Down Assay for Sp100 Interactions

Materials:

Expression vector for GST-Sp100 fusion protein (e.g., pGEX vector)

E. coli strain for protein expression (e.g., BL21)

Glutathione-agarose beads

Source of prey protein (e.g., in vitro translated protein or cell lysate)

Binding buffer (e.g., PBS with 0.1% Triton X-100 and protease inhibitors)

Wash buffer (e.g., binding buffer)

Elution buffer (e.g., 10-20 mM reduced glutathione in 50 mM Tris-HCl, pH 8.0)

Western blotting reagents

Procedure:

Expression and Purification of GST-Sp100:

Transform E. coli with the GST-Sp100 expression vector.

Induce protein expression with IPTG.
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Lyse the bacteria and purify the GST-Sp100 fusion protein using glutathione-agarose

beads.

Elute the purified protein or keep it bound to the beads.

Immobilization of Bait Protein:

Incubate the purified GST-Sp100 with fresh glutathione-agarose beads to immobilize the

bait protein.

Wash the beads to remove unbound protein.

Binding of Prey Protein:

Incubate the beads with the immobilized GST-Sp100 with the source of the prey protein

(e.g., cell lysate or in vitro translated protein) for 2-4 hours at 4°C.

As a negative control, incubate the prey protein with beads bound to GST alone.

Washing:

Pellet the beads and wash them 3-5 times with wash buffer to remove non-specifically

bound proteins.

Elution and Analysis:

Elute the proteins from the beads using elution buffer or by boiling in SDS-PAGE sample

buffer.

Analyze the eluted proteins by SDS-PAGE and Western blotting using an antibody against

the prey protein.

Diagram: GST Pull-Down Workflow
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Caption: Workflow for GST Pull-Down assay to confirm direct Sp100 interactions.

In Situ Proximity Ligation Assay (PLA)
Application: PLA is a powerful and sensitive method for visualizing protein-protein interactions

within fixed cells. It provides spatial information about where the interaction occurs within the

cell and can detect weak or transient interactions.

Principle: Two primary antibodies raised in different species are used to recognize the two

proteins of interest (e.g., Sp100 and PML). Secondary antibodies, each linked to a short DNA

oligonucleotide (PLA probes), bind to the primary antibodies. If the two proteins are in close

proximity (less than 40 nm), the oligonucleotides can be ligated to form a circular DNA
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template. This template is then amplified by rolling circle amplification, and the product is

detected using fluorescently labeled probes, appearing as a distinct fluorescent spot.[8][9]

Protocol: Proximity Ligation Assay for Sp100 Interactions

Materials:

Cells grown on coverslips (e.g., U2OS)

Fixation solution (e.g., 4% paraformaldehyde)

Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

Blocking solution

Primary antibodies against Sp100 and the interacting protein (from different species)

PLA probes (anti-species secondary antibodies with attached oligonucleotides)

Ligation solution and ligase

Amplification solution and polymerase

Detection reagents (fluorescently labeled oligonucleotides)

Mounting medium with DAPI

Procedure:

Sample Preparation:

Fix and permeabilize the cells on coverslips.

Block non-specific antibody binding sites.

Primary Antibody Incubation:

Incubate the cells with a mixture of the two primary antibodies overnight at 4°C.
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PLA Probe Incubation:

Wash the coverslips and incubate with the PLA probes for 1 hour at 37°C.

Ligation:

Wash the coverslips and add the ligation solution. Incubate for 30 minutes at 37°C.

Amplification:

Wash the coverslips and add the amplification solution. Incubate for 100 minutes at 37°C.

Detection and Imaging:

Wash the coverslips and add the detection solution containing fluorescent probes.

Mount the coverslips with mounting medium containing DAPI.

Visualize the fluorescent PLA signals using a fluorescence microscope. Each fluorescent

spot represents an interaction event.

Diagram: Proximity Ligation Assay Principle
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Caption: Principle of the in situ Proximity Ligation Assay (PLA).

Förster Resonance Energy Transfer (FRET) Microscopy
Application: FRET is a powerful technique for studying protein-protein interactions in living cells

with high spatial and temporal resolution. It can provide information about the distance between

two interacting proteins and the dynamics of their interaction.

Principle: FRET is a non-radiative energy transfer process between two fluorophores, a donor

and an acceptor. When the donor fluorophore is excited, it can transfer its energy to a nearby

acceptor fluorophore if they are within a very short distance (typically 1-10 nm). This energy

transfer results in quenching of the donor fluorescence and an increase in the acceptor

fluorescence (sensitized emission). By tagging Sp100 and a potential interacting protein with a

FRET pair of fluorescent proteins (e.g., CFP and YFP), their interaction can be monitored in

real-time.[10][11]

Protocol: FRET Microscopy for Sp100 Interactions in Live Cells

Materials:

Expression vectors for Sp100 fused to a donor fluorophore (e.g., pSp100-CFP) and the

interacting protein fused to an acceptor fluorophore (e.g., pPartner-YFP).

Mammalian cell line suitable for live-cell imaging (e.g., U2OS).

Transfection reagents.

Live-cell imaging medium.

A fluorescence microscope equipped for FRET imaging (e.g., with appropriate filter sets and

a sensitive camera or a spectral detector).

Procedure:

Plasmid Transfection:
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Co-transfect the cells with the donor- and acceptor-fused expression plasmids.

As controls, transfect cells with the donor-only plasmid and the acceptor-only plasmid.

Live-Cell Imaging:

24-48 hours post-transfection, replace the culture medium with live-cell imaging medium.

Mount the cells on the microscope stage.

Image Acquisition:

Acquire images in three channels:

Donor channel (excite donor, detect donor emission).

Acceptor channel (excite acceptor, detect acceptor emission).

FRET channel (excite donor, detect acceptor emission).

FRET Analysis:

Correct the raw images for background and spectral bleed-through from the donor and

acceptor channels into the FRET channel.

Calculate a normalized FRET (nFRET) index or FRET efficiency to quantify the interaction.

Various methods can be used, such as sensitized emission or acceptor photobleaching

FRET.

Analyze the spatial distribution of the FRET signal to determine where the interaction is

occurring within the cell.

Diagram: FRET Principle
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Caption: Principle of Förster Resonance Energy Transfer (FRET) for detecting protein

interactions.

Quantitative Data on Sp100 Protein-Protein
Interactions
Despite the numerous studies on Sp100 interactions, there is a notable lack of publicly

available quantitative data, such as binding affinities (dissociation constants, Kd) or detailed

stoichiometry of the protein complexes. While some studies provide semi-quantitative data from

Yeast Two-Hybrid assays (e.g., levels of β-galactosidase activity), precise biophysical

measurements are not commonly reported in the literature.
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Interacting Partner Method Quantitative Data Reference

HP1α, HP1β, HP1γ,

dHP1
Yeast Two-Hybrid

Strong interaction

indicated by β-

galactosidase activity.

[1]

HP1α GST Pull-Down

In vitro interaction

confirmed.

SUMOylation of

Sp100 enhances the

stability of the

complex.

[3]

Sp100

(homodimerization)
Yeast Two-Hybrid

The N-terminal 186

amino acids are

required for

dimerization.

[1]

The absence of detailed quantitative data highlights an important area for future research to

fully understand the dynamics and regulation of Sp100-containing protein complexes.

Techniques such as Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance

(SPR), or quantitative mass spectrometry could be employed to determine these crucial

parameters.

Summary
The study of Sp100 protein-protein interactions is essential for understanding its function in

the nucleus. The methods described in these application notes provide a comprehensive toolkit

for researchers to identify, validate, and visualize these interactions. While qualitative and semi-

quantitative data have established key interaction partners of Sp100, a significant opportunity

exists for future studies to provide detailed quantitative insights into the biophysical properties

of these important protein complexes.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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